molecular formula C8H8N2O3 B13345070 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B13345070
M. Wt: 180.16 g/mol
InChI Key: SEANTGDAJRPUMN-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrano and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with acetic anhydride or butyric anhydride at reflux temperatures . The reaction yields derivatives of the desired compound, which can be further purified and characterized using techniques such as NMR and IR spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyrimidine ring .

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-5-3-13-2-1-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)

InChI Key

SEANTGDAJRPUMN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CN=C2C(=O)O

Origin of Product

United States

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